molecular formula C8H8BrN B8664644 5-Bromo-2-(prop-1-EN-2-YL)pyridine

5-Bromo-2-(prop-1-EN-2-YL)pyridine

Cat. No.: B8664644
M. Wt: 198.06 g/mol
InChI Key: ZDAOSHHGHWFYRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-1-en-2-yl)pyridine is a brominated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position and a propenyl (vinyl) group at the 2-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. The propenyl group introduces unsaturation, which can influence reactivity and molecular interactions compared to alkyl or aryl substituents.

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-5H,1H2,2H3

InChI Key

ZDAOSHHGHWFYRW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropenyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction parameters can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-1-EN-2-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2-isopropyl-pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-isopropenyl-pyridine derivatives.

    Oxidation: Formation of 5-bromo-2-formyl-pyridine or 5-bromo-2-carboxylic acid.

    Reduction: Formation of 5-bromo-2-isopropyl-pyridine.

Scientific Research Applications

5-Bromo-2-(prop-1-EN-2-YL)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-1-EN-2-YL)pyridine depends on its specific application. In organic synthesis, it acts as a building block that undergoes various transformations to yield desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structure : Bromine at position 2, methyl group at position 3.
  • Reactivity: The bromine at the ortho position (relative to the nitrogen) enhances electrophilic substitution reactivity.
  • Applications : Primarily used in agrochemicals and ligand synthesis. Lacks the propenyl group’s unsaturation, limiting its utility in cycloaddition reactions compared to the target compound .
5-Bromo-2-chloropyrimidin-4-amine
  • Structure: Bromine at position 5, chlorine at position 2, and an amino group at position 4.
  • Reactivity: The amino group enables hydrogen bonding (N–H···N interactions), stabilizing crystal packing. Chlorine and bromine facilitate nucleophilic aromatic substitution.
  • Applications: Used in medicinal chemistry for heterocyclic drug scaffolds. The hydrogen-bonding capability contrasts with the target compound’s non-polar propenyl group .
5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 210963-93-2)
  • Structure : Bromine at position 5, pyrrolidine (cyclic amine) at position 2.
  • Reactivity : The electron-rich pyrrolidine group enhances nucleophilic substitution at the bromine site.
  • Applications : Employed in catalysis and as a ligand in transition-metal complexes. The propenyl group in the target compound offers π-bond conjugation, enabling different reaction pathways (e.g., Diels-Alder) .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Stability Considerations
5-Bromo-2-(prop-1-en-2-yl)pyridine C₈H₈BrN Not reported Low in water Air-sensitive; store under inert gas
2-Bromo-3-methylpyridine C₆H₆BrN ~25–30 (liquid) Moderate in organic solvents Stable at RT
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 187–188 Low in non-polar solvents Hygroscopic; requires desiccant
5-Bromo-2-(pyrrolidin-1-yl)pyridine C₉H₁₁BrN₂ Not reported High in DMSO Light-sensitive; store in dark

Key Observations :

  • The propenyl group in the target compound reduces hydrogen-bonding capacity, leading to lower melting points compared to amino-substituted analogs like 5-Bromo-2-chloropyrimidin-4-amine .
  • Solubility trends correlate with substituent polarity: pyrrolidine derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Unlike 5-Bromo-2-chloropyrimidin-4-amine, which forms 2D networks via N–H···N bonds , the target compound’s crystal packing likely relies on van der Waals forces and π-π stacking due to the absence of polar substituents.
  • Software Tools : Structures of related compounds (e.g., ) were refined using SHELXL, highlighting the importance of crystallographic software in analyzing substituent effects on molecular packing .

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